molecular formula C13H20N2O2 B112138 [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester CAS No. 180147-34-6

[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester

Cat. No.: B112138
CAS No.: 180147-34-6
M. Wt: 236.31 g/mol
InChI Key: NRAJUZPLCXKIRP-UHFFFAOYSA-N
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Description

[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to an ethyl chain and a carbamic acid ester group. The tert-butyl ester group provides steric hindrance, which can influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester typically involves the reaction of 2-(2-amino-phenyl)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

[ \text{2-(2-Amino-phenyl)ethanol} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. It can be used in the preparation of polymers and as a precursor for the synthesis of pharmaceuticals.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its structure allows it to mimic natural substrates, making it useful in enzyme kinetics studies.

Medicine

In medicine, derivatives of this compound have been investigated for their potential as therapeutic agents. They can act as enzyme inhibitors or receptor modulators, providing a basis for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2-Amino-phenyl)-ethyl]-carbamic acid methyl ester
  • [2-(2-Amino-phenyl)-ethyl]-carbamic acid ethyl ester
  • [2-(2-Amino-phenyl)-ethyl]-carbamic acid isopropyl ester

Uniqueness

The tert-butyl ester group in [2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester provides unique steric hindrance, which can influence its reactivity and stability compared to other esters. This makes it particularly useful in applications where controlled reactivity is desired.

Properties

IUPAC Name

tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-8-10-6-4-5-7-11(10)14/h4-7H,8-9,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAJUZPLCXKIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591579
Record name tert-Butyl [2-(2-aminophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180147-34-6
Record name tert-Butyl [2-(2-aminophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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